molecular formula C21H20N2O2 B5534504 N-(4-anilinophenyl)-2-(2-methylphenoxy)acetamide

N-(4-anilinophenyl)-2-(2-methylphenoxy)acetamide

Cat. No. B5534504
M. Wt: 332.4 g/mol
InChI Key: CSAKPDAUAYJLDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-anilinophenyl)-2-(2-methylphenoxy)acetamide and related compounds involves several chemical reactions, including reductive carbonylation, reaction with chloroacetamide, and acetylation processes. For example, Vavasori, Capponi, and Ronchin (2023) describe a one-pot synthesis process for N-(4-hydroxyphenyl)acetamide, a related compound, through the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, emphasizing the importance of solvent and ligands on the catalyst for selectivity and yield (Vavasori et al., 2023).

Molecular Structure Analysis

The molecular structure of N-(4-anilinophenyl)-2-(2-methylphenoxy)acetamide and similar compounds has been studied through various spectroscopic techniques. The structural details offer insights into the compound's reactivity and interaction potential. Belay, Kinfe, and Muller (2012) synthesized N-[4-(2-Propyn-1-yloxy)phenyl]acetamide and explored its crystal structure, demonstrating how the acetamide and substituent groups interact within the molecule (Belay et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving N-(4-anilinophenyl)-2-(2-methylphenoxy)acetamide are influenced by its functional groups. The compound's reactivity with various reagents and under different conditions highlights its chemical versatility. Sekiya, Yanaihara, and Masui (1961) explored the acetamidomethylation of phenol and anisole with N, N'-Methylenediacetamide, showcasing a reaction that could be analogous to modifications of N-(4-anilinophenyl)-2-(2-methylphenoxy)acetamide (Sekiya et al., 1961).

properties

IUPAC Name

N-(4-anilinophenyl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-16-7-5-6-10-20(16)25-15-21(24)23-19-13-11-18(12-14-19)22-17-8-3-2-4-9-17/h2-14,22H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAKPDAUAYJLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenoxy)-N-[4-(phenylamino)phenyl]acetamide

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